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Compound of Interest

Compound Name:
4-Amino-6-hydroxy-2-mercapto-5-

nitrosopyrimidine

Cat. No.: B030912 Get Quote

Technical Support Center: 4-Amino-6-hydroxy-2-
mercapto-5-nitrosopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-
6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of 4-Amino-6-hydroxy-2-mercapto-5-
nitrosopyrimidine?

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound belonging

to the pyrimidine family.[1] Its structure is characterized by the presence of several functional

groups: an amino group at position 4, a hydroxyl group at position 6, a mercapto group at

position 2, and a nitroso group at position 5.[1] These functional groups are key to its chemical

reactivity and biological activity. The compound can exist in different tautomeric forms.
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Property Value Source

Molecular Formula C₄H₄N₄O₂S [2][3]

Molecular Weight 172.17 g/mol [2][3]

Appearance
Orange to Very Dark Orange

Solid
[4]

pKa 6.16 ± 0.25 (Predicted) [4]

Solubility
Slightly soluble in 0.1N NaOH

(with sonication)
[4]

Q2: My reaction with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is showing low to

no reactivity. What are the potential causes?

Low reactivity can stem from several factors related to the compound's stability, the reaction

conditions, and the nature of the reactants. The pyrimidine ring is electron-deficient, which can

influence the nucleophilicity of the exocyclic amino and mercapto groups.

Potential causes for low reactivity include:

Suboptimal pH: The reactivity of the amino and mercapto groups is highly dependent on the

pH of the reaction medium.

Poor Solubility: The compound has limited solubility in many common organic solvents.

Steric Hindrance: The substituents on the pyrimidine ring may sterically hinder the approach

of reactants.

Inappropriate Solvent Choice: The solvent can significantly influence the nucleophilicity of

the reactants. Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.

Decomposition of the Compound: The nitroso group can be sensitive to heat and light,

potentially leading to degradation of the starting material.
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This section provides specific troubleshooting advice for common reactions involving 4-Amino-
6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Issue 1: Low Yield in N-Acylation Reactions
Q: I am attempting to acylate the 4-amino group, but I am observing low yields of the desired

amide. What can I do to improve the reaction outcome?

A: Low yields in N-acylation of aminopyrimidines can be due to the reduced nucleophilicity of

the amino group and potential side reactions. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for N-Acylation

Low N-Acylation Yield Have you used a catalyst?

Add a catalytic amount
of DMAP.

No

Review Reaction ConditionsYes

Improved Yield

Optimize Temperature
(e.g., 0°C to RT)

Change Solvent
(e.g., to DMF or DMAc)

Still Low Yield

Check Acylating Agent Use a more reactive agent
(e.g., Acetic Anhydride)

Click to download full resolution via product page

Caption: Troubleshooting workflow for low N-acylation yield.

Detailed Steps:

Catalyst: The acylation of aminopyrimidines can be significantly accelerated by a catalyst.

Recommendation: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is

a highly effective catalyst for acylation reactions.[5]

Reaction Conditions:
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Temperature: Excessive heat can lead to side reactions and decomposition. Start the

reaction at 0°C and allow it to slowly warm to room temperature.

Solvent: The choice of solvent is crucial. If you are using a non-polar solvent, consider

switching to a polar a-protic solvent like N,N-Dimethylformamide (DMF) or

Dimethylacetamide (DMAc) to improve the solubility of the starting material.

Acylating Agent:

Reactivity: If you are using a less reactive acylating agent, such as an acyl chloride with

significant steric bulk, consider switching to a more reactive one like acetic anhydride.

Side Reactions: Be aware that using a large excess of a highly reactive acylating agent

can sometimes lead to diacylation.[6]

Comparative Data for Acylation of Aminopyridines (as an analogue)

Catalyst
Acetylating
Agent

Solvent
Temperatur
e (°C)

Yield (%) Reference

None
Acetic

Anhydride

Acetic

Anhydride
< 60 95 [1]

DMAP
Acetic

Anhydride
Acetonitrile Room Temp ~98 [5]

Borate Ester

3-

Fluorophenyl

acetic acid

Toluene 110 85 [5]

Issue 2: Low Reactivity in S-Alkylation Reactions
Q: I am trying to perform an S-alkylation on the 2-mercapto group, but the reaction is sluggish

and gives a low yield. How can I improve this?

A: The mercapto group in 2-mercaptopyrimidines exists in tautomeric equilibrium with the

thione form. For efficient S-alkylation, it is often necessary to deprotonate the thiol to form the

more nucleophilic thiolate anion.
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Troubleshooting Workflow for S-Alkylation

Low S-Alkylation Yield Is a base present?

Add a suitable base
(e.g., NaH, K2CO3)

No

Review SolventYes

Improved Yield

Use a polar aprotic solvent
(e.g., DMF, DMSO)

Check Alkyl Halide

Still Low Yield

Use a more reactive halide
(e.g., Alkyl Iodide)

Click to download full resolution via product page

Caption: Troubleshooting workflow for low S-alkylation yield.

Detailed Steps:

Base: The presence of a base is critical to deprotonate the thiol.

Recommendation: Use a non-nucleophilic base such as sodium hydride (NaH) or

potassium carbonate (K₂CO₃). The choice of base may depend on the solvent and the

electrophile.

Solvent:

Recommendation: Polar aprotic solvents like DMF or DMSO are generally preferred for S-

alkylation as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

Alkylating Agent:

Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you

are using an alkyl chloride and observing low reactivity, consider switching to the

corresponding bromide or iodide.

Issue 3: Difficulty in Forming Urea Derivatives
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Q: I am trying to synthesize a urea derivative from the 4-amino group, but the reaction is not

proceeding as expected. What are the common pitfalls?

A: The synthesis of ureas from less nucleophilic amines can be challenging. The choice of the

carbonyl source and the reaction conditions are critical for success.

Troubleshooting Workflow for Urea Synthesis

Low Urea Yield What is your carbonyl source?

Use a pre-formed isocyanate
Direct reaction

with amine

Use a phosgene equivalent
(e.g., CDI, Triphosgene)

e.g., Urea

Review Reaction Conditions Optimize Temperature and Solvent

Improved Yield

Still Low Yield

Click to download full resolution via product page

Caption: Troubleshooting workflow for low urea synthesis yield.

Detailed Steps:

Carbonyl Source: Direct reaction with urea often requires harsh conditions.

Recommendation:

Isocyanates: The most common method for urea synthesis is the reaction of an amine

with an isocyanate. If your desired isocyanate is commercially available or can be

synthesized, this is often the most reliable route.

Phosgene Equivalents: If working with isocyanates is not feasible, consider using a

phosgene equivalent like N,N'-Carbonyldiimidazole (CDI) or triphosgene.[7] These

reagents react with the amine in situ to form a reactive intermediate that can then react

with another amine.

Reaction Conditions:
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Temperature and Solvent: The optimal conditions will depend on the chosen reagents.

Reactions with isocyanates are often fast at room temperature, while those with CDI may

require gentle heating. Anhydrous conditions are generally required.

Experimental Protocols
Protocol 1: General Procedure for N-Acetylation
This protocol is a general guideline for the N-acetylation of the 4-amino group.

Materials:

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Acetic Anhydride

Pyridine (or another suitable base)

N,N-Dimethylformamide (DMF)

Diethyl ether

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

Dissolve 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (1 equivalent) in a minimal

amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon).

Add pyridine (1.2 equivalents) to the solution.

Cool the mixture to 0°C in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with constant

stirring.

Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

Collect the precipitate by filtration, wash with cold water, and then with a small amount of

cold diethyl ether.

Dry the product under vacuum.

Protocol 2: General Procedure for S-Alkylation
This protocol provides a general method for the S-alkylation of the 2-mercapto group.

Materials:

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Sodium Hydride (NaH, 60% dispersion in mineral oil)

Alkyl halide (e.g., methyl iodide, ethyl bromide)

Anhydrous N,N-Dimethylformamide (DMF)

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

To a suspension of NaH (1.2 equivalents, washed with anhydrous hexanes to remove

mineral oil) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a
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solution of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (1 equivalent) in

anhydrous DMF dropwise at 0°C.

Stir the mixture at 0°C for 30 minutes to allow for the formation of the thiolate.

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

Allow the reaction to stir at room temperature and monitor its progress by TLC.

Upon completion, carefully quench the reaction by the slow addition of water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Spectral Data
FT-IR Spectral Data

Functional Group Wavenumber (cm⁻¹)

N-H stretch (amino) 3400 - 3200

O-H stretch (hydroxyl) 3600 - 3200 (broad)

C=O stretch (amide) 1680 - 1630

N=O stretch (nitroso) 1500 - 1450

C=S stretch (thione) 1200 - 1050

Note: The exact peak positions may vary depending on the physical state of the sample and

the presence of hydrogen bonding.

Mass Spectrometry Data
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Ion m/z

[M]+ 172

[M+H]+ 173

[M+Na]+ 195

Note: The observed ions may vary depending on the ionization technique used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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